molecular formula C9H5BrN4OS B6145144 4-(6-bromo-1,3-benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine CAS No. 1536334-84-5

4-(6-bromo-1,3-benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine

Cat. No.: B6145144
CAS No.: 1536334-84-5
M. Wt: 297.1
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Description

4-(6-bromo-1,3-benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine is a heterocyclic compound that features a benzothiazole ring substituted with a bromine atom at the 6th position and an oxadiazole ring fused at the 3rd position. This compound is of significant interest in the fields of medicinal and synthetic chemistry due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-bromo-1,3-benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine typically involves the following steps:

    Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Bromination: The benzothiazole ring is then brominated at the 6th position using bromine or a brominating agent such as N-bromosuccinimide (NBS).

    Formation of Oxadiazole Ring: The brominated benzothiazole is then reacted with a suitable hydrazine derivative to form the oxadiazole ring through a cyclization reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(6-bromo-1,3-benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the oxadiazole ring.

    Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Bromination: N-bromosuccinimide (NBS) in the presence of a radical initiator.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

4-(6-bromo-1,3-benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an anti-cancer, anti-microbial, and anti-inflammatory agent due to its ability to interact with various biological targets.

    Biological Studies: It is used in studies to understand the mechanisms of action of benzothiazole and oxadiazole derivatives.

    Material Science: The compound’s unique structural properties make it a candidate for use in organic electronics and photonics.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 4-(6-bromo-1,3-benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, affecting their function.

    Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    2-arylbenzothiazoles: These compounds share the benzothiazole core and have similar biological activities.

    Oxadiazole Derivatives: Compounds with the oxadiazole ring exhibit similar chemical reactivity and applications.

Uniqueness

4-(6-bromo-1,3-benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine is unique due to the combination of the benzothiazole and oxadiazole rings, which confer distinct chemical and biological properties

Properties

CAS No.

1536334-84-5

Molecular Formula

C9H5BrN4OS

Molecular Weight

297.1

Purity

95

Origin of Product

United States

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